molecular formula C16H19BrClNO2 B13765143 2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride CAS No. 68398-03-8

2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride

Cat. No.: B13765143
CAS No.: 68398-03-8
M. Wt: 372.7 g/mol
InChI Key: IVOKVCABUIWSDU-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride (CAS 68398-10-7) is a synthetic brominated cresol derivative with the molecular formula C₁₈H₂₂BrNO₂·HCl and a molecular weight of 400.78 g/mol . Structurally, it features:

  • A p-cresol backbone (4-methylphenol) with a bromine atom at position 3.
  • A methoxy group (-OCH₃) at position 4.
  • A phenethylamino moiety (N-phenethyl group) substituted at the alpha position of the cresol ring.

Acute toxicity studies in mice report an oral LDL₀ (lowest published lethal dose) of 300 mg/kg, indicating moderate toxicity .

Properties

CAS No.

68398-03-8

Molecular Formula

C16H19BrClNO2

Molecular Weight

372.7 g/mol

IUPAC Name

(3-bromo-4-hydroxy-5-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C16H18BrNO2.ClH/c1-20-15-10-13(9-14(17)16(15)19)11-18-8-7-12-5-3-2-4-6-12;/h2-6,9-10,18-19H,7-8,11H2,1H3;1H

InChI Key

IVOKVCABUIWSDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C[NH2+]CCC2=CC=CC=C2)Br)O.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

2C-B (CAS 66142-81-2) is a phenethylamine derivative with structural similarities but distinct functional properties:

  • Substituents : Bromine at position 4, methoxy groups at positions 2 and 5.
  • Backbone : Phenethylamine (lacks the cresol methyl group).
  • Pharmacology : Acts as a psychedelic serotonin receptor agonist, unlike the cresol derivative, which lacks documented psychoactivity .
Parameter Target Compound 2C-B p-Cresol
Molecular Formula C₁₈H₂₂BrNO₂·HCl C₁₂H₁₇BrNO₂·HCl C₇H₈O
Molecular Weight 400.78 g/mol 334.63 g/mol 108.14 g/mol
Substituents Br (4), OCH₃ (6), Phenethyl Br (4), OCH₃ (2,5) CH₃ (4)
Toxicity (LDL₀) 300 mg/kg (mouse, oral) ~20 mg/kg (estimated, human) Cytotoxic at >1 mM
Primary Use Investigational drug Psychedelic drug Industrial disinfectant
p-Cresol (4-Methylphenol)
  • Substituents : Methyl group at position 4.
  • Toxicity: Induces dose-dependent necrosis in renal tubular cells by disrupting membrane permeability .
Other Brominated Cresols

Toxicity and Pharmacokinetics

  • Target Compound: The phenethylamino group and bromine substituent likely enhance lipophilicity, promoting tissue penetration but increasing acute toxicity (LDL₀ = 300 mg/kg) .
  • 2C-B: Despite structural similarities, 2C-B’s dimethoxy groups and phenethylamine backbone facilitate 5-HT₂A receptor binding, leading to hallucinogenic effects absent in the target compound .
  • p-Cresol : Lacks halogenation, resulting in lower molecular weight and faster renal clearance. Its cytotoxicity arises from membrane disruption rather than receptor interactions .

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